H-Pro-Gly-Leu-Lys-Arg-OH
Description
H-Pro-Gly-Leu-Lys-Arg-OH is a synthetic pentapeptide with the sequence Proline-Glycine-Leucine-Lysine-Arginine. The peptide features a combination of hydrophobic (Leu), flexible (Gly), and positively charged residues (Lys, Arg), which are common in bioactive peptides. Such peptides are often studied for their roles in cardiovascular regulation, antimicrobial activity, or neurological signaling, though specific applications for this peptide require further validation .
Properties
CAS No. |
494804-15-8 |
|---|---|
Molecular Formula |
C25H47N9O6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
KSGDMYVDSFMIQB-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using coupling reagents like HATU or HBTU.
Deprotection: The protecting groups are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid side chains can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.
Scientific Research Applications
H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares H-Pro-Gly-Leu-Lys-Arg-OH with structurally or functionally related peptides:
*Calculated based on amino acid residues.
Key Observations:
ACE Inhibition: LKP (Leu-Lys-Pro) demonstrates ACE inhibition via static quenching and conformational changes in ACE, with a binding constant (Ka) of ~2.2 × 10³ .
Metal Interactions: Fc-Gly-Pro-Arg(NO₂)-OMe exhibits strong Cu(II) binding, attributed to Arg’s guanidinium group and Pro’s structural role . The Lys and Arg residues in this compound may similarly enable metal coordination.
Structural Flexibility : H-Pro-Leu-Gly-Gly-OH has a high PSA (107.53 Ų) due to Gly’s flexibility, enhancing solubility . This compound may exhibit comparable solubility but lower LogP due to charged Lys/Arg residues.
Neuropeptide Activity : Antho-RFamide’s Arg-Phe-amide motif drives muscle excitation in sea anemones . The Arg terminus in this compound could mimic this activity, but the absence of terminal amidation may reduce potency.
Notes
- Structural Homology : The peptide shares motifs with LKP (ACE inhibition) and Fc-Gly-Pro-Arg (metal binding), suggesting multifunctionality.
- Synthesis Challenges : Multiple charged residues (Lys, Arg) may complicate solid-phase synthesis, requiring optimized coupling reagents like HBTU/HOBT .
- Thermodynamic Drivers : If ACE binding is entropy-driven (as in LKP ), this compound’s longer sequence may enhance affinity through additional hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
